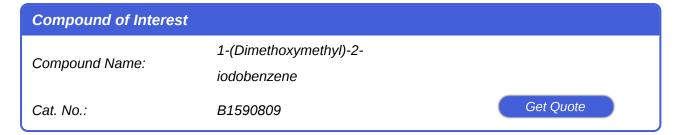


1-(Dimethoxymethyl)-2-iodobenzene physical and chemical properties

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An In-depth Technical Guide to 1-(Dimethoxymethyl)-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(Dimethoxymethyl)-2-iodobenzene**, also known as 2-lodobenzaldehyde dimethyl acetal. This compound is a valuable bifunctional building block in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its structure incorporates a reactive aryl iodide moiety, ideal for cross-coupling reactions, and a protected aldehyde group (a dimethyl acetal), which can be readily deprotected for subsequent transformations. This document consolidates available data on its properties, reactivity, and synthetic applications, including detailed experimental protocols and graphical representations of its chemical utility.

Introduction

1-(Dimethoxymethyl)-2-iodobenzene (IUPAC name: 2-lodobenzaldehyde dimethyl acetal) is an aromatic organic compound that serves as a key intermediate in multi-step synthetic pathways.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups:

Aryl lodide: The carbon-iodine bond is the most reactive of the aryl halides, making it an
excellent substrate for a wide range of metal-catalyzed cross-coupling reactions (e.g.,



Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds.

 Dimethoxymethyl Acetal: This group serves as a stable protecting group for a benzaldehyde moiety. It is resistant to many reaction conditions, particularly those involving nucleophiles or bases, but can be easily hydrolyzed under acidic conditions to reveal the reactive aldehyde.
 [1][2]

This dual functionality allows for sequential, regioselective modifications, making it a versatile tool for constructing complex molecular architectures.[3]

Chemical Structure:

Physical and Chemical Properties

Specific experimental data for **1-(Dimethoxymethyl)-2-iodobenzene** is not widely published. The properties listed below are based on available information from chemical suppliers and estimations derived from related structures.



Property	Value	Source/Comment
IUPAC Name	2-lodobenzaldehyde dimethyl acetal	[1]
Synonyms	1-(Dimethoxymethyl)-2-iodobenzene	-
CAS Number	57389-49-2, 24396-24-5	Note: Multiple CAS numbers are associated with this compound.[1][4]
Molecular Formula	C9H11IO2	Calculated from structure.
Molecular Weight	278.09 g/mol	Calculated from structure.
Appearance	Colorless to light yellow liquid or low melting solid	[1] Based on supplier data and properties of 2-iodobenzaldehyde.[5]
Odor	Special odor	[1]
Boiling Point	Not available	-
Melting Point	Not available	Precursor 2-iodobenzaldehyde melts at 36-39 °C.[5]
Density	Not available	-
Solubility	Soluble in common organic solvents (e.g., ethanol, ether, THF, DMF). Insoluble in water.	[1] Inferred from structure and general properties of similar compounds.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **1-(Dimethoxymethyl)-2-iodobenzene** is centered on the sequential reactions of its two functional groups.

Reactions at the Aryl Iodide Site

The C-I bond is the primary site for transformations involving metal catalysis. It readily undergoes oxidative addition to low-valent transition metals, such as Palladium(0), initiating a



catalytic cycle. This makes it an ideal substrate for forming new bonds at the 2-position of the benzene ring.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Heck Reaction: Reaction with alkenes to form substituted alkenes.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Ullmann Coupling: Self-coupling or reaction with other aryl halides.

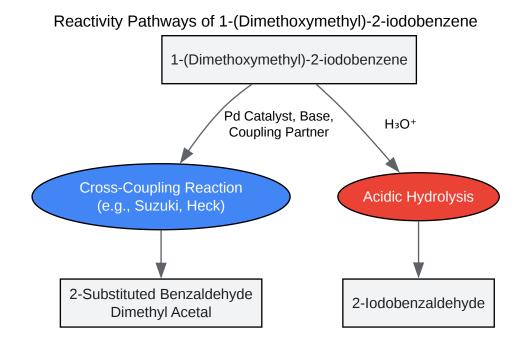
Reactions at the Acetal Group

The dimethoxymethyl group is a robust protecting group for the aldehyde functionality. Its primary reaction is acid-catalyzed hydrolysis to regenerate the parent aldehyde, 2-iodobenzaldehyde, or a derivative thereof if the aryl iodide has already been functionalized.

• Acetal Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄, or TFA) in a suitable solvent mixture (e.g., THF/water, acetone/water) cleaves the two C-O ether bonds to yield the corresponding aldehyde and two equivalents of methanol.[2][6] This transformation is typically high-yielding and clean.

The logical flow of its reactivity is depicted below.





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Caption: Reactivity pathways of the title compound.

Experimental Protocols

The following are generalized protocols for key transformations involving **1**- (**Dimethoxymethyl**)-**2-iodobenzene**. Researchers should optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of **1- (Dimethoxymethyl)-2-iodobenzene** with an arylboronic acid.

Materials:

- 1-(Dimethoxymethyl)-2-iodobenzene
- Arylboronic acid (1.1 to 1.5 equivalents)



- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
- Solvent (e.g., Toluene, Dioxane, DMF, with 10-20% water)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add 1-(Dimethoxymethyl)-2-iodobenzene (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₂CO₃, 2.0 eq).
- Evacuate and backfill the flask with inert gas three times.
- Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-16 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired 2substituted benzaldehyde dimethyl acetal.

Protocol 2: Acetal Hydrolysis (Deprotection)

This protocol describes the cleavage of the acetal to reveal the aldehyde.

Materials:

2-Substituted benzaldehyde dimethyl acetal (from Protocol 1)



- Solvent (e.g., Tetrahydrofuran (THF), Acetone)
- Aqueous acid (e.g., 1M HCl, 10% H₂SO₄)

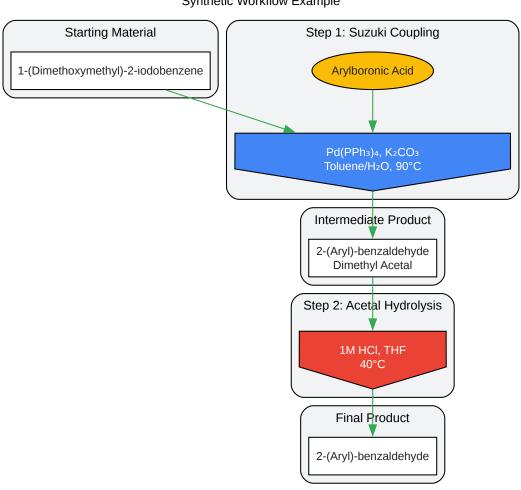
Procedure:

- Dissolve the acetal substrate in a suitable organic solvent (e.g., THF) in a round-bottom flask.
- Add an equal volume of aqueous acid (e.g., 1M HCl).
- Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C) for 1-6 hours. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting material.
- Once the reaction is complete, neutralize the acid carefully with a saturated solution of NaHCO₃.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- The resulting crude aldehyde is often pure enough for subsequent steps, but can be further purified by column chromatography or recrystallization if necessary.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates a typical two-step synthetic sequence using **1- (Dimethoxymethyl)-2-iodobenzene** as a starting material to generate a functionalized biaryl aldehyde, a common core structure in drug development.





Synthetic Workflow Example

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Caption: A typical synthetic workflow using the title compound.

Safety and Handling



A specific Safety Data Sheet (SDS) for **1-(Dimethoxymethyl)-2-iodobenzene** is not readily available. Handling should be based on the potential hazards of its constituent parts, such as iodinated aromatics and aldehydes.

- General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Hazards: Likely to be an irritant to the eyes, skin, and respiratory system, similar to its precursor, 2-iodobenzaldehyde.[5][7] Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Consult the SDS for related compounds like 2-iodobenzaldehyde for more detailed safety information.

Conclusion

1-(Dimethoxymethyl)-2-iodobenzene is a highly useful and versatile synthetic intermediate for researchers in organic chemistry and drug discovery. Its key advantage lies in the orthogonal reactivity of the aryl iodide and the protected aldehyde, which enables the strategic and sequential introduction of diverse functionalities. While detailed physical characterization is sparse in the literature, its reactivity is predictable and reliable, making it a valuable building block for the synthesis of complex target molecules.

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